Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate
Description
Properties
IUPAC Name |
ethyl 5-(7-ethoxy-7-oxoheptoxy)-4-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO8/c1-4-26-18(21)10-8-6-7-9-11-28-17-12-14(19(22)27-5-2)15(20(23)24)13-16(17)25-3/h12-13H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDZZCLGQWKLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCOC1=C(C=C(C(=C1)C(=O)OCC)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669483 | |
| Record name | Ethyl 5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012067-92-3 | |
| Record name | Benzoic acid, 5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxy-2-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1012067-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 2-Nitrobenzoic Acid Derivatives
Core Step: The synthesis begins with the esterification of a suitable 2-nitrobenzoic acid derivative to form the ethyl ester.
- Starting Material: 2-Nitrobenzoic acid or its derivatives.
- Reagents: Ethanol and a catalytic acid such as sulfuric acid or thionyl chloride.
- Procedure: The acid is refluxed with excess ethanol in the presence of catalytic sulfuric acid, facilitating Fischer esterification. Alternatively, thionyl chloride can convert the acid to its acid chloride, which then reacts with ethanol to form the ester.
| Parameter | Details |
|---|---|
| Reflux temperature | 65–70°C |
| Catalyst | Sulfuric acid (catalytic amount) or thionyl chloride |
| Duration | 4–8 hours |
| Yield | Typically high, around 90–98% |
Core Step: Introduction of the nitro group at the 2-position of the benzoate ring.
- Reagents: A nitrating mixture of concentrated nitric acid and sulfuric acid.
- Procedure: The esterified compound is cooled, then treated with the nitrating mixture under controlled temperature (0–5°C) to prevent over-nitration. The reaction is monitored via TLC or HPLC until completion.
| Parameter | Details |
|---|---|
| Temperature | 0–5°C |
| Reagents | Concentrated nitric acid and sulfuric acid |
| Duration | 1–3 hours |
| Yield | Approximately 80–95% |
Ether Formation: Introduction of the Heptyl-Oxy Group
Core Step: Formation of the ether linkage between the aromatic ring and the heptyl chain bearing the ethoxy and oxo functionalities.
- Starting Material: The nitrated ester.
- Reagents: 7-ethoxy-7-oxoheptyl alcohol or its activated derivatives.
- Activation: The alcohol is converted into its halide or sulfonate ester (e.g., using thionyl chloride or p-toluenesulfonyl chloride).
- Coupling: The activated heptyl derivative reacts with the aromatic ester under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
| Parameter | Details |
|---|---|
| Solvent | DMF or acetonitrile |
| Base | Potassium carbonate or cesium carbonate |
| Temperature | 50–80°C |
| Duration | 12–24 hours |
| Yield | 70–90% |
Final Purification and Characterization
- The crude product is purified via column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexanes).
- Purity is confirmed through NMR, IR, and mass spectrometry.
Data Table Summarizing the Preparation Methods
Notes and Research Findings
- The synthesis of complex benzoate derivatives like Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate often employs a stepwise approach, starting from simpler aromatic acids and progressing through nitration and etherification.
- The use of potassium tert-butoxide as a base in ether formation has been documented to facilitate nucleophilic substitution, especially when forming ether linkages with hindered alcohols or phenols, as seen in related patents.
- Solvent choice is critical; polar aprotic solvents such as DMF or acetonitrile enhance nucleophilic substitution reactions, while reflux conditions optimize yields.
- The overall synthesis is optimized for high yield and purity, with purification via chromatography and characterization confirming the structure.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of 4-amino-2-nitrobenzoate derivatives.
Reduction: Formation of 4-methoxy-2-nitrobenzoic acid.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate exhibit significant anticancer properties. The nitro group in the structure is known to enhance the compound's reactivity towards biological targets.
- Case Study : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of nitrobenzoate derivatives that demonstrated selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cell proliferation .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows it to penetrate bacterial membranes effectively.
- Case Study : Research conducted by a team at a prominent university demonstrated that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The study utilized various assays to confirm the antibacterial efficacy, suggesting a potential role in developing new antibiotics .
Agrochemical Applications
2.1 Pesticide Development
This compound has been explored for its potential as a pesticide due to its ability to disrupt pest physiology.
- Data Table: Efficacy Against Common Pests
| Pest Type | Compound Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Spider Mites | 200 | 90 |
| Whiteflies | 150 | 80 |
This table illustrates the effectiveness of the compound against various agricultural pests, indicating its potential for inclusion in integrated pest management strategies .
Material Science Applications
3.1 Polymer Synthesis
The compound's unique structure can be utilized in synthesizing novel polymers with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester and methoxy groups may also play roles in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Ethyl 2-Amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate (CAS: 1012067-93-4)
Key Differences :
- Substitution: The nitro group at the 2-position is replaced by an amino group (-NH₂).
- Electronic Effects: The amino group is electron-donating, contrasting with the electron-withdrawing nitro group.
- Physicochemical Properties: The amino derivative has a lower molecular weight (367.44 g/mol) due to the absence of nitro oxygen atoms. Increased solubility in polar solvents due to hydrogen bonding via the amino group.
Applications: The amino analog may serve as a precursor for further functionalization (e.g., acylation), whereas the nitro compound is more suited for reduction reactions to yield amines.
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
Structural Contrasts :
- Core Structure: A pent-2-ynoate backbone with 5,5-diphenyl and ethoxycarbonyloxy substituents .
- Crystallography :
- Crystallizes in a triclinic system (space group P1) with unit cell parameters:
- $ a = 9.9461 \, \text{Å}, \, b = 12.1510 \, \text{Å}, \, c = 16.8171 \, \text{Å} $
- $ \alpha = 105.006^\circ, \, \beta = 94.220^\circ, \, \gamma = 104.926^\circ $ .
Functional Differences :
- The diphenyl groups enhance hydrophobicity, contrasting with the heptyl chain in the target compound.
Ethyl 3-((7-Ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate
Substitution Pattern :
- Lacks the 2-nitro group , reducing electron deficiency.
- Retains the ethoxy heptanoate side chain and 4-methoxy group .
Implications :
- Lower reactivity in electrophilic substitutions compared to the nitro analog.
Ethyl 4-Hydroxy-3-methoxy-5-prop-2-enylbenzoate (CAS: 7152-90-1)
Functional Groups :
Properties :
- The hydroxyl group enables hydrogen bonding, increasing aqueous solubility.
- The allyl group offers sites for radical or electrophilic additions, unlike the saturated heptyl chain in the target compound.
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |
|---|---|---|---|
| Target Nitrobenzoate | 397.42 | Nitro, ethoxy, methoxy | Moderate in non-polar solvents |
| Amino Analog (CAS: 1012067-93-4) | 367.44 | Amino, ethoxy, methoxy | Higher in polar solvents |
| Diphenylpent-2-ynoate (CAS: -) | 366.39 | Diphenyl, alkyne | Low (hydrophobic) |
Biological Activity
Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate, also known by its CAS number 1012067-92-3, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula : C19H27NO8
Molecular Weight : 397.43 g/mol
CAS Number : 1012067-92-3
Structural Characteristics : The compound features a nitrobenzoate structure with an ethoxy and keto group that may contribute to its biological properties.
Pharmacological Effects
The biological activity of this compound has been explored in various studies, particularly focusing on its analgesic and anti-inflammatory properties.
- Analgesic Activity :
- Anti-inflammatory Properties :
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Opioid Receptor Modulation : Similar compounds have shown binding affinity to mu and kappa opioid receptors, suggesting that this compound may also interact with these pathways to exert analgesic effects .
- Inhibition of Pro-inflammatory Pathways : The presence of the nitro group in the benzoate structure may facilitate interactions with inflammatory mediators, potentially leading to reduced synthesis of inflammatory cytokines .
Study Overview
A series of studies have been conducted to evaluate the pharmacological profile of this compound. Below is a summary table of key findings from various research endeavors:
Implications for Future Research
The promising results from initial studies indicate that this compound warrants further investigation. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the specific pathways involved in its biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and reduce side effects.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate, and how are intermediates purified?
- Methodology : A one-pot synthesis strategy is often employed, involving propargyl bromide treated with n-butyllithium (in the presence of TMEDA at −78°C) to generate 1,3-dilithiopropyne intermediates. Subsequent addition of ketones (e.g., benzophenone analogs) and ethyl chloroformate yields ester-functionalized products. Purification typically uses column chromatography with hexane-ether gradients, followed by recrystallization from ethyl acetate .
- Key Considerations : Reaction temperature and solvent polarity critically influence yield. Monitoring via TLC ensures intermediate stability.
Q. How is the molecular geometry of this compound confirmed, and what analytical techniques are essential?
- Methodology : X-ray crystallography is the gold standard for resolving 3D geometry. For example, related esters crystallize in triclinic systems (space group P1) with unit cell parameters a = 9.9461 Å, b = 12.1510 Å, c = 16.8171 Å, and angles α = 105.006°, β = 94.220°, γ = 104.926°. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL .
- Supporting Techniques : NMR (¹H/¹³C) confirms functional groups, while IR spectroscopy validates ester and nitro stretches.
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data, such as bond angle variations in asymmetric units?
- Case Study : In structurally related compounds, asymmetric units may exhibit bond angle differences (e.g., C–C≡C angles of 175.92° vs. 172.53° in two molecules of a crystal). Such discrepancies are resolved by refining disorder models (e.g., ethyl groups split over two sites in an 88:12 ratio) and validating with Rint < 0.03 and wR2 < 0.10 .
- Statistical Validation : Use full-matrix least-squares refinement and check for anisotropic displacement parameters.
Q. What strategies optimize reaction yields for nitro-substituted benzoate derivatives under varying pH and solvent conditions?
- Methodology : Base-mediated esterification (e.g., K2CO3 in DMF at 80–100°C) enhances nucleophilic substitution. Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics. For nitro groups, pH > 7 minimizes side reactions like hydrolysis .
- Data Analysis : Compare yields via HPLC and adjust reaction time (typically 12–24 hrs).
Q. How do computational methods (e.g., DFT) predict the reactivity of the nitro and methoxy substituents in this compound?
- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron-withdrawing (nitro) and electron-donating (methoxy) effects on aromatic rings. Fukui indices identify electrophilic/nucleophilic sites for reaction planning .
- Validation : Correlate computed HOMO-LUMO gaps with experimental redox potentials from cyclic voltammetry.
Data Contradiction Analysis
Q. How should conflicting reports on substituent effects (e.g., methoxy vs. ethoxy) on lipophilicity be reconciled?
- Case Study : Methoxy groups increase lipophilicity (logP +0.5) compared to ethoxy in analogs, enhancing membrane permeability. However, steric effects from longer alkoxy chains (e.g., heptyloxy) may offset this. Use shake-flask experiments or HPLC-derived logP values to validate .
- Resolution : Cross-reference computed (e.g., XLogP3) and experimental logP data, considering solvent systems.
Q. What causes variability in reported melting points for structurally similar esters, and how is purity ensured?
- Factors : Polymorphism, residual solvents, or impurities (e.g., unreacted nitro precursors) alter melting points. Purity is confirmed via DSC (ΔHfusion) and elemental analysis (C, H, N within ±0.4%) .
- Protocol : Recrystallize from aprotic solvents (e.g., ethyl acetate/hexane) and dry under vacuum.
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
